4-(2-Benzyloxyphenyl)-2-formylphenol
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Overview
Description
4-(2-Benzyloxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a benzyloxy group and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde by benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms 2-benzyloxybenzaldehyde.
Formylation: The next step involves the formylation of the benzene ring at the para position relative to the benzyloxy group. This can be achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(2-Benzyloxyphenyl)-2-carboxyphenol.
Reduction: 4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol.
Substitution: 4-(2-Benzyloxyphenyl)-2-nitrophenol or 4-(2-Benzyloxyphenyl)-2-halophenol.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of probes for studying biological systems, particularly those involving phenolic compounds.
Industry: Used in the synthesis of dyes, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(Benzyloxy)benzaldehyde: Similar structure but with the formyl group ortho to the benzyloxy group, affecting its reactivity and applications.
4-(2-Benzyloxyphenyl)-2-fluorophenol: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
4-(2-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both a benzyloxy group and a formyl group on the phenol ring
Properties
IUPAC Name |
2-hydroxy-5-(2-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYCNKIQAAUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685375 |
Source
|
Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-50-0 |
Source
|
Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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